Thalictiin
Description
Contextual Significance of Naturally Occurring Glycosides
Naturally occurring glycosides play crucial roles in living organisms, particularly in plants. Plants often store chemicals in an inactive glycosylated form, which can be activated through enzymatic hydrolysis when needed. This mechanism serves various functions, including energy storage, defense against herbivores, and chemical transport ebsco.comwikipedia.orgiomcworld.comslideshare.net. In the realm of medicine, glycosides have garnered considerable attention due to their wide range of therapeutic properties ebsco.comiaimjournal.comijraset.comwiley.com. Examples include cardiac glycosides used for heart conditions and certain glycosides that can help manage Type 2 diabetes ebsco.com. Glycosides are also involved in other biological processes and are recognized for their potential in treating various health conditions ebsco.com. The structural diversity arising from different aglycones and sugar units contributes to the varied biological activities observed in natural glycosides iaimjournal.com.
Overview of Apigenin (B1666066) and Its Glycosylated Derivatives in Academic Inquiry
Apigenin, a trihydroxyflavone, is a prominent flavonoid aglycone found in numerous plants, including parsley, celery, chamomile, and oregano nih.govtandfonline.comnih.govresearchgate.net. It serves as the aglycone for several naturally occurring glycosides tandfonline.comjmp.ir. Academic inquiry into apigenin and its derivatives is driven by their reported biological activities, such as antioxidant, anti-inflammatory, and anti-carcinogenic effects tandfonline.com. Glycosylation of apigenin can significantly impact its pharmacokinetic behavior and biological outcomes nih.gov. Studies have investigated various glycosylated derivatives of apigenin, including C-glycosides like vitexin (B1683572) and isovitexin, which have shown anti-diabetic, anti-Alzheimer's disease, and anti-inflammatory activities scielo.br. The position and type of sugar moiety attached to the apigenin structure can influence its activity, including antioxidant potential nih.govmdpi.com.
Scope and Research Focus on Thalictiin (Apigenin-7-O-Glycoside)
This article focuses specifically on this compound, also known by several other names including Apigenin-7-O-glucoside, Apigetrin (B1665589), and Cosmosiin wikipedia.orgtargetmol.com. This compound is an O-glycosylated derivative of apigenin, where a glucose sugar is attached to the hydroxyl group at the C-7 position of the apigenin aglycone wikipedia.orgwikidata.orgcaymanchem.com. Research on this compound investigates its occurrence in various plant species and its biological activities. It has been found in plants such as Teucrium gnaphalodes and Humulus japonicus, as well as in dandelion coffee wikipedia.orgwikidata.orgresearchgate.net. Studies highlight its potential therapeutic properties, including anti-inflammatory and antioxidant effects targetmol.comcaymanchem.comnih.gov. The research delves into the mechanisms underlying these activities, such as the prevention of LPS-induced acute lung injury through the downregulation of oxidative enzyme expression and inhibition of MAPK phosphorylation caymanchem.comnih.gov.
Structure
3D Structure
Properties
CAS No. |
23598-21-2 |
|---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19+,20-,21-/m1/s1 |
InChI Key |
KMOUJOKENFFTPU-OBJCFNGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Botanical Distribution of Thalictiin
Plant Genera and Species Exhibiting Thalictiin Presence
This compound has been identified in a range of plant sources, highlighting its presence in diverse botanical groups.
Distribution within Thalictrum Species
The genus Thalictrum, commonly known as meadow-rue, is a member of the buttercup family, Ranunculaceae. researchgate.netwikipedia.org This genus comprises over 100 species and is primarily found in temperate regions globally, with some species extending into tropical and subtropical areas. researchgate.netwikipedia.org Thalictrum species have been extensively studied for their phytochemical composition, which includes alkaloids, triterpenoids, and flavonoids like this compound. researchgate.net this compound has been specifically identified in Thalictrum thunbergii. archive.org Research on Thalictrum has often focused on alkaloids, but non-alkaloidal compounds such as flavonoids and polyphenolic acids are also present and contribute to the plants' chemical diversity. researchgate.net
Identification in Other Plant Families and Species
Beyond the Thalictrum genus, this compound (also referred to as apigetrin (B1665589) or cosmosiin) has been reported in other plant families. It has been found in Teucrium gnaphalodes and in dandelion coffee, which is derived from Taraxacum species, members of the Asteraceae family. wikipedia.orgnih.govbritannica.com The Asteraceae family is one of the largest families of flowering plants, widely distributed globally. nih.govbritannica.com Another source where apigenin (B1666066) 7-glucoside (this compound) has been noted is Humulus japonicus. wikidata.org
Here is a table summarizing some plant sources where this compound has been identified:
| Genus | Family | Species | Common Name |
| Thalictrum | Ranunculaceae | Thalictrum thunbergii | Meadow-rue |
| Teucrium | Lamiaceae | Teucrium gnaphalodes | |
| Taraxacum | Asteraceae | (Dandelion species) | Dandelion |
| Humulus | Cannabaceae | Humulus japonicus |
Chemodiversity and Geographical Variations in Plant Accumulation
The chemical composition of plants, including the presence and concentration of compounds like this compound, can exhibit chemodiversity influenced by various factors, including geographical location and environmental conditions. While specific detailed research findings on the geographical variations in this compound accumulation were not extensively detailed in the search results, the general understanding of plant secondary metabolites suggests that environmental factors, soil composition, climate, and genetic variations within a species or population can lead to differences in the accumulation of specific compounds. Studies on Thalictrum foliolosum, for instance, have shown variations in the content of polyphenolic compounds, including flavonoids, based on different plant samples. researchgate.net The wide geographical distribution of the Thalictrum genus across temperate, tropical, and subtropical regions further supports the potential for geographical variations in the accumulation of its constituents. researchgate.netwikipedia.org
Biosynthetic Pathways and Biotransformation of Apigenin 7 O Glycosides
Enzymatic Pathways Leading to Flavonoid Glycoside Formation in Plants
The formation of flavonoid glycosides in plants is a multi-step process originating from the central phenylpropanoid pathway. This pathway provides the precursor molecules that are subsequently channeled into the flavonoid biosynthesis pathway. The glycosylation step, which involves the attachment of sugar moieties to the flavonoid aglycone, is a critical modification that influences the compound's solubility, stability, and biological activity.
Key Enzymes and Gene Expression Studies in Thalictiin Biosynthesis
The biosynthesis of apigenin-7-O-glycosides, such as this compound (apigenin 7-O-glucoside), involves specific enzymes, particularly UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a sugar moiety, typically from an activated nucleotide sugar like UDP-glucose, to a specific hydroxyl group on the flavonoid aglycone, apigenin (B1666066). ontosight.aioup.comjmb.or.krnih.gov
Several UGTs have been identified that exhibit activity towards apigenin, catalyzing glucosylation at different positions. For instance, certain UGTs are responsible for the formation of apigenin 7-O-glucoside. ontosight.aioup.comnih.gov Studies in citrus have identified UGTs, such as CgUGT89D30, CgUGT90A31, CgUGT89AK1, and CgUGT73AC12, that can convert apigenin into apigenin 7-O-glucoside. nih.gov CgUGT89D30 showed significant catalytic efficiency for apigenin. nih.gov
Gene expression studies provide insights into the regulation of these biosynthetic enzymes. The expression of genes encoding UGTs involved in flavonoid glycosylation can be influenced by various factors, indicating transcriptional control over the pathway. researchgate.netmdpi.comnih.gov While specific gene expression studies solely focused on this compound biosynthesis are limited in the provided results, research on flavonoid biosynthesis in general highlights the role of transcription factors, such as MYB, bHLH, and WD40 proteins, in regulating the expression of biosynthetic genes. researchgate.netmdpi.commdpi.comnih.gov These transcription factors can form complexes that fine-tune flavonoid levels and determine the production of specific flavonoid subclasses. mdpi.commdpi.com
Precursor Compounds and Metabolic Flow to Glycosylation
The biosynthesis of apigenin, the aglycone of this compound, begins with the phenylpropanoid pathway. This pathway starts with the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway. nih.govencyclopedia.pubwikipedia.org Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), which is then hydroxylated to p-coumaric acid. encyclopedia.pubwikipedia.org p-coumaric acid is then activated with Coenzyme-A to form p-coumaroyl-CoA. encyclopedia.pub
Concurrently, malonyl-CoA is produced from the carboxylation of acetyl-CoA, a process catalyzed by acetyl-CoA carboxylase. nih.govaocs.org Three molecules of malonyl-CoA are condensed with one molecule of p-coumaroyl-CoA in a reaction catalyzed by chalcone (B49325) synthase (CHS), forming a chalcone. nih.govencyclopedia.pub Chalcone isomerase (CHI) then catalyzes the isomerization of the chalcone to a flavanone (B1672756), typically naringenin. oup.comnih.gov Naringenin is subsequently converted to apigenin by flavone (B191248) synthase (FNS). oup.comfrontiersin.org
Once apigenin is formed, it serves as the substrate for glycosylation. UDP-glycosyltransferases (UGTs) catalyze the transfer of a sugar moiety, such as glucose, from UDP-glucose to the 7-hydroxyl group of apigenin, resulting in the formation of apigenin 7-O-glucoside (this compound). ontosight.aioup.comjmb.or.krnih.govnih.gov This glycosylation step is often the final modification in the biosynthesis of many flavonoid glycosides. The metabolic flow through these interconnected pathways is tightly regulated to ensure the production of specific flavonoid compounds. eui.eunih.gov
Microbial and Enzymatic Biotransformation Studies for Structural Diversification
Beyond the natural biosynthetic pathways in plants, microbial and enzymatic biotransformation methods offer alternative routes to produce and diversify flavonoid glycosides, including apigenin derivatives. These approaches can be particularly useful for generating novel structures or improving the yield of specific glycosides. nih.govpjmonline.org
Microorganisms, such as bacteria and fungi, possess a variety of enzymes, including glycosyltransferases, that can catalyze the glycosylation of exogenous flavonoid aglycones. pjmonline.orgpensoft.net Studies have demonstrated the ability of microbial cultures, such as those from Astragalus vesicarius ssp. carniolicus, to biotransform apigenin into its O-glycosylated derivatives. pensoft.netresearchgate.net Engineered microorganisms, like Corynebacterium glutamicum, have also been developed to efficiently produce apigenin glucosides by expressing heterologous glycosyltransferases and optimizing the intracellular supply of activated sugars like UDP-glucose. jmb.or.krnih.gov
Enzymatic biotransformation using isolated glycosyltransferases is another powerful tool. UGTs from various sources, including bacteria like Bacillus licheniformis, have been successfully used for the in vitro glucosylation of apigenin at different positions, including the 7-hydroxyl group, to produce apigenin 7-O-glucoside and other glucosides. nih.gov These enzymatic reactions can be highly regioselective, allowing for targeted structural modifications. pjmonline.org
These biotransformation approaches not only provide methods for producing specific flavonoid glycosides but also contribute to understanding the substrate specificity and catalytic mechanisms of the involved enzymes. nih.gov
Regulation of Biosynthetic Gene Expression in Response to Environmental Stimuli
The biosynthesis of flavonoids, including apigenin glycosides, is significantly influenced by environmental stimuli. Plants can modulate the expression of genes encoding biosynthetic enzymes in response to factors such as light, temperature, and stress conditions. researchgate.netmdpi.comresearchgate.netsci-hub.se
Light, particularly UV-B radiation, is a well-known inducer of flavonoid biosynthesis. researchgate.netsci-hub.se Increased light exposure often leads to the upregulation of genes in the phenylpropanoid and flavonoid pathways, resulting in the accumulation of flavonoids that can protect plants from UV damage. mdpi.comresearchgate.netsci-hub.se Transcription factors, including MYB and bZIP families, play key roles in mediating these gene expression responses to UV-B. researchgate.net
Temperature can also affect flavonoid accumulation. Some studies indicate that low temperatures can induce the accumulation of flavonoids in certain plant species. mdpi.com Water and nutrient deficiencies are other environmental factors that can influence the regulatory activities of transcription factor complexes involved in flavonoid biosynthesis. mdpi.com
The regulation of flavonoid biosynthesis gene expression is complex and occurs at multiple levels, primarily at the transcriptional level. researchgate.netozbiosciences.com Regulatory networks involving transcription factors like the MYB-bHLH-WD40 (MBW) complex play a central role in controlling the expression of structural genes in the flavonoid pathway. mdpi.commdpi.comnih.gov These regulatory mechanisms ensure that flavonoids are produced in the appropriate amounts and types in response to developmental cues and environmental challenges. researchgate.netmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Apigenin | 5280443 |
| This compound | 5280704, 5464455, 329756537 |
| Phenylalanine | 614 |
| Tyrosine | 1153 |
| p-Coumaric acid | 637542 |
| Malonyl-CoA | 528231 |
| p-Coumaroyl-CoA | 189938 |
| Naringenin | 932 |
| UDP-glucose | 6998 |
Interactive Data Table (Example - based on search result pensoft.netresearchgate.net)
While detailed quantitative data specifically for this compound biosynthesis kinetics or gene expression levels under various conditions were not extensively provided in the search results, an example of how a data table could be presented based on biotransformation yields is shown below, using data from a study on the biotransformation of apigenin by Astragalus vesicarius ssp. carniolicus suspension cultures. pensoft.netresearchgate.net
| Substrate (Apigenin) Concentration (mg/mL) | Apigenin O-glycoside Yield (nmol/g DW) |
| 2 | Not specified in detail for apigenin at this concentration in snippets |
| 4 | 10.55 |
| Control (untreated) | Not detected |
Note: This table is illustrative and based on data points mentioned in the provided search snippets regarding apigenin biotransformation. pensoft.netresearchgate.net More comprehensive data would be needed for a detailed analysis.
Advanced Methodologies for Isolation, Purification, and Characterization in Research
Chromatographic Techniques for High-Purity Compound Isolation
The initial separation of Thalictiin from its natural source or synthetic reaction mixture is a critical step that dictates the quality of subsequent structural analysis. High-purity isolation is paramount, and researchers employ a variety of chromatographic techniques to achieve this.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound. springernature.comnih.govresearchgate.netteledynelabs.com This technique offers high resolution and efficiency in separating complex mixtures. youtube.com Preparative HPLC, in particular, is utilized to isolate this compound in sufficient quantities for further analysis. springernature.comnih.govresearchgate.netteledynelabs.com The process typically involves the selection of an appropriate stationary phase, often a reversed-phase column such as C18, and a carefully optimized mobile phase, usually a mixture of solvents like acetonitrile (B52724) and water with additives to improve peak shape and resolution. nih.govrjpbcs.com The separation is monitored in real-time using a detector, most commonly a UV detector, which allows for the collection of the fraction containing the purified this compound.
A typical HPLC method for the analysis and purification of this compound would involve the following parameters:
| Parameter | Specification |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min for analytical, higher for preparative |
| Detection | UV at a specific wavelength |
| Injection Volume | Variable, depending on scale |
Countercurrent Chromatography and Preparative Separations
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has gained prominence in the isolation of natural products like this compound. wikipedia.orgnih.govnih.gov A significant advantage of CCC is the absence of a solid stationary phase, which eliminates the risk of irreversible adsorption of the target compound. wikipedia.org This technique relies on the partitioning of the compound between two immiscible liquid phases. wikipedia.orgnih.govnih.gov The selection of a suitable solvent system is crucial for a successful separation and is often guided by the partition coefficient (K) of this compound in various solvent systems. By carefully selecting the two-phase solvent system, researchers can achieve high-purity isolation of this compound on a preparative scale.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including this compound. nih.govethz.chjchps.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.
1D NMR Spectroscopy:
¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule, their chemical environment, and their relative numbers. nih.govnih.gov The chemical shifts (δ) of the proton signals are indicative of the electronic environment of each proton.
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon atoms in the this compound molecule and provides information about their chemical environment. nih.govnih.govresearchgate.net
2D NMR Spectroscopy: To establish the connectivity between atoms, a series of 2D NMR experiments are performed:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of this compound.
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the planar structure and relative stereochemistry of this compound. youtube.com
| NMR Experiment | Information Obtained |
| ¹H NMR | Number and type of protons |
| ¹³C NMR | Number and type of carbons |
| COSY | ¹H-¹H connectivity |
| HSQC | ¹H-¹³C direct correlation |
| HMBC | ¹H-¹³C long-range correlation |
| NOESY | Spatial proximity of protons |
Mass Spectrometry (MS) Applications in Structural Analysis
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. libretexts.orgnih.govlibretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically by protonation ([M+H]⁺) or sodiation ([M+Na]⁺). libretexts.orgnih.govlibretexts.org The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the different structural motifs present in the this compound molecule, which can be used to confirm the structure determined by NMR spectroscopy.
UV-Vis Spectroscopy for Detection and Quantification
UV-Vis spectroscopy is a straightforward and valuable technique used for the detection and quantification of this compound. technologynetworks.commsu.edulibretexts.orgfdbio-rptu.deijpras.comiosrjournals.orgyoutube.com The molecule possesses a chromophore that absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. msu.edu The UV-Vis spectrum of this compound is characterized by one or more absorption maxima (λmax) at specific wavelengths. iosrjournals.org
This characteristic absorption spectrum can be used to:
Detect the presence of this compound in fractions collected during chromatographic purification.
Quantify the concentration of this compound in a solution using the Beer-Lambert law, which relates absorbance to concentration. libretexts.orgijpras.com This is particularly useful for determining the yield of the isolation process and for preparing solutions of known concentration for further studies.
The UV-Vis absorption maxima of this compound are typically recorded in a specific solvent, as the polarity of the solvent can influence the position of the absorption bands.
Metabolomics Approaches for Profiling and Quantitative Analysis
Metabolomics has emerged as a powerful tool in natural product research, offering a comprehensive understanding of the small-molecule chemistry of biological systems. In the context of this compound research, metabolomics provides advanced methodologies for both broad-spectrum profiling and precise quantitative analysis of this flavonoid glycoside within complex plant extracts. These approaches are critical for understanding the biosynthesis of this compound, its distribution across different plant species and tissues, and for quality control of herbal preparations.
Untargeted and Targeted Metabolomics in Plant Extracts
Metabolomics strategies are generally categorized into two main approaches: untargeted and targeted metabolomics. Each approach serves a distinct purpose in the study of this compound and other secondary metabolites in plant extracts.
Untargeted Metabolomics:
This approach allows for the simultaneous detection of a wide array of compounds, including various flavonoid glycosides, alkaloids, and other secondary metabolites that co-exist with this compound in Thalictrum species. researchgate.netzenodo.orgnih.gov By comparing the metabolic fingerprints of different plant samples, researchers can identify potential biomarkers or understand the chemotaxonomic relationships between species. nih.gov For instance, an untargeted analysis of different Thalictrum species could reveal previously uncharacterized derivatives of this compound or other related flavonoid glycosides.
A typical workflow for untargeted metabolomics in the analysis of this compound-containing plant extracts would involve:
Sample Preparation: Extraction of metabolites from the plant material using a suitable solvent system.
Data Acquisition: Analysis of the extracts using a high-resolution analytical platform like LC-HRMS.
Data Processing: Peak detection, alignment, and normalization to create a data matrix.
Statistical Analysis: Application of multivariate statistical methods to identify significant differences between sample groups.
Metabolite Identification: Putative identification of compounds of interest, including this compound, by comparing their mass spectral data with databases and literature.
Targeted Metabolomics:
In contrast to the broad scope of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of known metabolites. This hypothesis-driven approach offers high sensitivity, specificity, and quantitative accuracy, making it the gold standard for validation studies and for the precise determination of the concentration of specific compounds like this compound. biomedpharmajournal.orgnih.gov
For the quantitative analysis of this compound, a targeted method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM), would be developed and validated. researchgate.netresolian.comyoutube.com This involves optimizing the instrument parameters to selectively detect and quantify this compound, even in the presence of a complex matrix of other plant constituents. A stable isotope-labeled internal standard of this compound would ideally be used to ensure the highest level of accuracy.
The development of a targeted LC-MS/MS method for this compound would include the following key validation parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative standard deviation (RSD) ≤ 15% |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances. | Assessed to ensure it does not compromise quantification |
| Stability | The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals. | Analyte concentration remains within ±15% of the initial concentration |
This table presents a summary of typical validation parameters for a targeted LC-MS/MS method.
Data Analysis and Chemometric Tools in this compound Research
The large and complex datasets generated by metabolomics studies, particularly untargeted approaches, necessitate the use of advanced data analysis techniques known as chemometrics. Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. mdpi.com
In this compound research, chemometric tools are instrumental in:
Visualizing the relationships between different plant samples based on their metabolic profiles.
Identifying the specific metabolites, including this compound and its derivatives, that are responsible for the observed differences between sample groups.
Building predictive models to classify new samples or to correlate metabolic profiles with biological activities.
Principal Component Analysis (PCA):
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of complex datasets while retaining most of the original variation. researchgate.netresearchgate.netnih.gov In the context of metabolomic data from Thalictrum extracts, a PCA scores plot can visually group samples with similar metabolic profiles, potentially differentiating between species, geographical origins, or harvesting times. The corresponding loadings plot helps to identify the variables (metabolites) that contribute most significantly to the separation observed in the scores plot. For example, a high loading value for a specific mass-to-charge ratio (m/z) corresponding to this compound would indicate its importance in distinguishing between different sample groups.
Partial Least Squares-Discriminant Analysis (PLS-DA):
| Chemometric Tool | Type | Primary Application in this compound Research | Key Output |
| Principal Component Analysis (PCA) | Unsupervised | Visualization of data structure and identification of outliers. | Scores Plot, Loadings Plot |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Discrimination between predefined sample classes and identification of discriminating variables. | Scores Plot, Loadings Plot, VIP Scores |
| Hierarchical Cluster Analysis (HCA) | Unsupervised | Grouping of samples based on the similarity of their metabolic profiles. | Dendrogram |
| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Supervised | Similar to PLS-DA, but with improved interpretation by separating predictive and orthogonal variation. | S-Plot, Shared and Unique Structures Plot |
This table outlines common chemometric tools and their applications in the analysis of metabolomic data for this compound research.
By integrating these advanced metabolomics and chemometric approaches, researchers can gain a deeper and more comprehensive understanding of the chemistry of this compound in its natural context, paving the way for further research into its biological activities and potential applications.
Chemical Synthesis and Derivatization Studies of Apigenin 7 O Glycosides
Total Synthesis Strategies for Apigenin-7-O-Glycoside
Total synthesis involves constructing the target molecule from simpler, commercially available precursors. For apigenin (B1666066) 7-O-glycosides, this typically involves the synthesis of the apigenin aglycone and the subsequent glycosylation at the C-7 hydroxyl group.
A facile synthesis of flavonoid 7-O-glycosides has also been reported, utilizing regioselective removal of 7-O-acyl groups from peracylated flavones, followed by glycosylation with glycosyl trifluoroacetimidates and deprotection. researchgate.net This strategy leverages the higher acidity of the C-7 hydroxyl group, which facilitates the regioselective removal of the 7-O-acyl moiety. researchgate.net
Semi-Synthesis Approaches for Analogue Generation
Semi-synthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create new analogues. This approach can be advantageous when the natural product is readily available.
Apigenin-7-O-β-D-glycosides have been semisynthesized from naringin (B1676962), a readily available flavanone (B1672756) glycoside. nih.govresearchgate.net The process involves preparing 4'-O-benzyl apigenin or acacetin (B1665396) from naringin through steps like iodination, base-induced elimination, O-benzylation or O-methylation, and acid hydrolysis. nih.govresearchgate.net These intermediates are then subjected to glycosidation with corresponding α-acetylglycosyl bromides, followed by deprotection to yield the desired apigenin-7-O-β-D-glycosides. nih.govresearchgate.net This semi-synthetic route has been used to generate a variety of apigenin and acacetin glycosides, including some new compounds and improved the synthesis of certain natural products. nih.govresearchgate.net
Enzymatic methods also represent a semi-synthetic approach, utilizing glycosyltransferases to regioselectively attach sugar moieties to flavonoid aglycones. jmb.or.krnih.govnih.gov For example, UDP-glucosyltransferase (UGT) enzymes have been used for the in vitro glucosylation of apigenin, yielding apigenin 4′-O-glucoside, apigenin 7-O-glucoside (Thalictiin), and apigenin 4′,7-O-diglucoside. nih.gov Engineered microorganisms, such as Corynebacterium glutamicum, have also been explored for the biosynthesis of apigenin glucosides by expressing promiscuous glycosyltransferases and optimizing UDP-glucose availability. jmb.or.krnih.gov This biosynthetic approach can control the production of different apigenin glucosides depending on factors like temperature. jmb.or.krnih.gov
Targeted Structural Modifications for Structure-Activity Relationship (SAR) Investigations
Targeted structural modifications of apigenin-7-O-glycosides are crucial for understanding how changes in their chemical structure impact their biological activities. This is the basis of Structure-Activity Relationship (SAR) studies. mdpi.comtamu.edu
Modification of the Glycosidic Moiety
Modifications to the sugar attached at the C-7 position, including the type of sugar, the glycosidic linkage (alpha or beta), and the presence of additional sugar units or other substituents on the sugar, can significantly influence the compound's solubility, stability, bioavailability, and interaction with biological targets. jmb.or.krnih.govnih.govphytopharmajournal.com
For instance, studies on apigenin glucosides synthesized enzymatically have shown that the position of glucosylation (C-7 vs. C-4') affects the resulting compound. nih.gov this compound (apigenin 7-O-β-glucoside) has been reported to have enhanced properties, including higher antioxidant activity and solubility, compared to the aglycone apigenin. jmb.or.krnih.gov The presence of different sugar moieties can lead to varying biological effects, as seen with rhoifolin (B190594) (apigenin 7-O-neohesperidoside), another apigenin 7-O-glycoside with reported cytotoxic and anticancer properties. excli.de
Enzyme-assisted modifications, such as the hydrolysis of the glycosidic bond by enzymes like hesperidinase, can remove the sugar moiety, converting the glycoside back to the aglycone. nih.gov This process can alter the compound's activity, as glycosylated flavonoids generally display lower antioxidant capacity compared to their corresponding aglycones. nih.gov
Modifications of the Aglycone Core
Alterations to the apigenin aglycone structure itself, while retaining the glycosidic linkage at C-7, can also impact activity. These modifications can include hydroxylation, methylation, or changes to the unsaturation pattern of the flavonoid backbone. tamu.edu
While the core apigenin structure provides the basic flavonoid scaffold, the presence and position of hydroxyl groups on the A and B rings are known to be important for activity, particularly antioxidant activity. mdpi.com Comparing apigenin derivatives with luteolin (B72000) derivatives (which have an additional hydroxyl group on the B-ring) highlights the importance of these features in SAR studies. mdpi.com Although less common for apigenin-7-O-glycosides specifically while maintaining the glycoside, modifications to the aglycone are a standard approach in general flavonoid SAR investigations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between the structural or physicochemical properties of compounds and their biological activities. mdpi.comwikipedia.orgtiikmpublishing.com QSAR models can be used to predict the activity of new compounds and to gain insights into the molecular features that are important for activity. mdpi.comwikipedia.orgtiikmpublishing.com
QSAR studies have been applied to flavonoids to understand their structure-activity relationships for various biological effects, such as antioxidant activity and inhibition of specific enzymes or transporters. mdpi.comnih.govresearchgate.net These models utilize molecular descriptors that represent different aspects of the compound's structure and properties, such as electronic, hydrophobic, and steric parameters. tiikmpublishing.com
For apigenin-7-O-glycosides and other flavonoids, QSAR modeling can help to identify which structural features, including aspects of the glycosidic moiety and the aglycone, are most influential in determining a particular biological activity. mdpi.comresearchgate.net For example, QSAR models have been built for flavonoid-mediated inhibition of P-glycoprotein, identifying descriptors related to the inhibitory activity. nih.gov While specific QSAR models solely focused on a large set of diverse this compound analogues were not extensively detailed in the search results, the principles of QSAR are applicable to this class of compounds to predict and understand the impact of structural modifications on their biological profiles. mdpi.comwikipedia.orgresearchgate.net
Mechanistic Investigations of Biological Activities in in Vitro and Cellular Models
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms
While flavonoids, as a class of compounds, are generally known for their antioxidant properties and ability to scavenge reactive oxygen species (ROS), specific detailed mechanistic investigations focusing solely on Thalictiin in in vitro and cellular models are not extensively documented in the consulted literature. General methods for assessing antioxidant activity and ROS scavenging, such as DPPH, ABTS, and hydroxyl radical scavenging assays, exist researchgate.netmdpi.comnih.govoatext.com, and the modulation of cellular antioxidant enzyme systems like glutathione (B108866) peroxidase (GPX) are recognized mechanisms nih.govscbt.comselleck.cnselleckchem.commdpi.com. Oxidative stress markers such as malondialdehyde (MDA) and isoprostanes are used to indicate oxidative damage mdpi.comfrontiersin.orgnih.govnih.govnih.govresearchgate.netmdpi.com, and various assays are employed for their measurement nih.govnih.govresearchgate.netmdpi.com. However, specific research findings detailing this compound's direct impact, kinetics of radical scavenging, modulation of specific antioxidant enzymes like GPX, or effects on oxidative stress markers in cell lines were not prominently found in the conducted searches.
Direct Radical Scavenging Assays and Kinetics
Specific data from direct radical scavenging assays (e.g., DPPH, ABTS, hydroxyl radical) and the associated kinetics for this compound in in vitro models were not identified in the reviewed literature. While these assays are standard for evaluating antioxidant potential researchgate.netmdpi.comnih.govoatext.com, and kinetic studies can provide insight into the reaction mechanisms mdpi.com, research specifically applying these to this compound with detailed findings was not available.
Modulation of Cellular Antioxidant Enzyme Systems (e.g., GPX)
The modulation of cellular antioxidant enzyme systems, including enzymes like glutathione peroxidase (GPX), is a known mechanism by which compounds can exert antioxidant effects nih.govscbt.comselleck.cnselleckchem.commdpi.com. However, specific research demonstrating how this compound influences the activity or expression of GPX or other cellular antioxidant enzymes in in vitro or cellular models was not found in the consulted sources.
Impact on Oxidative Stress Markers in Cell Lines
In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
Research into the anti-proliferative and cytotoxic effects of compounds on cancer cell lines in vitro is a common area of investigation oatext.commdpi.comnih.govnih.govnih.govbrieflands.comnih.govfrontiersin.orgfrontiersin.org. These studies often determine the concentration required to inhibit cell growth by 50% (IC50 values) oatext.comnih.govnih.govbrieflands.com. While some natural compounds, including certain flavonoids, have demonstrated such effects, specific detailed research focusing on the in vitro anti-proliferative and cytotoxic mechanisms of this compound on various cancer cell lines was not extensively found in the consulted literature.
Cell Cycle Modulation and Apoptosis Induction Pathways
Inhibition of Cell Migration and Invasion in Cellular Models
The ability of cancer cells to migrate and invade is crucial for metastasis frontiersin.orgelifesciences.orgnih.govnih.govfrontiersin.org. In vitro models, including wound healing and Transwell assays, are used to assess the inhibitory effects of compounds on these processes nih.govfrontiersin.orgnih.govnih.govwcrj.net. While various agents have been shown to inhibit cell migration and invasion by affecting factors like the extracellular matrix or signaling pathways selleck.cnnih.govelifesciences.orgnih.govfrontiersin.orgwcrj.netbiorxiv.orgmdpi.com, specific research providing detailed findings on this compound's effects on the migration and invasion of cancer cells in cellular models was not found in the consulted literature.
Mechanistic Insights into Anti-proliferative Pathways
In vitro studies have investigated the anti-proliferative potential of Apigenin-7-glucoside (this compound) chemsrc.com. Significant anti-proliferative activity has been observed against B16F10 melanoma cells following incubation periods of 24 and 48 hours chemsrc.com. Mechanistically, Apigenin-7-glucoside has been shown to induce changes in the cell cycle progression of these melanoma cells chemsrc.com. It leads to an increase in the proportion of cells in the subG0/G1, S, and G2/M phases, while concurrently causing a significant decrease in the proportion of cells in the G0/G1 phases chemsrc.com. This suggests that this compound influences cell cycle checkpoints, impacting the proliferation of B16F10 melanoma cells.
Modulation of Cellular Differentiation Processes
This compound has demonstrated the capacity to modulate the differentiation pathways of specific cell types in cellular models chemsrc.com.
Effects on Hematopoietic Stem Cell Differentiation
Studies involving human hematopoietic stem cells (HSCs) have indicated that Apigenin (B1666066) 7-glucoside can influence their differentiation trajectory chemsrc.com. Specifically, Apigenin 7-glucoside has been shown to direct the differentiation of human CD34+ hematopoietic stem cells towards the erythroid lineage chemsrc.com. Concurrently, it has been observed to inhibit myeloid differentiation in these cells chemsrc.com. This suggests a role for this compound in potentially steering hematopoietic stem cell fate.
Table 1: Effect of Apigenin 7-glucoside (this compound) on Human Hematopoietic Stem Cell Differentiation
| Cell Type | Observed Effect on Differentiation | Reference |
| Human CD34+ HSCs | Directed towards erythroid lineage | chemsrc.com |
| Human CD34+ HSCs | Inhibited myeloid differentiation | chemsrc.com |
Induction of Melanogenesis in Specific Cell Types
In addition to its effects on hematopoietic cells, Apigenin-7-glucoside (this compound) has been studied for its impact on melanogenesis chemsrc.com. Research using B16F10 melanoma cells has shown that Apigenin-7-glucoside enhances melanogenesis synthesis chemsrc.com. This indicates that the compound can promote the production of melanin (B1238610) in these specific cell types chemsrc.com.
Enzyme Inhibition and Modulation in Biochemical Assays
Biochemical assays have been utilized to explore the interaction of this compound with key enzymes.
Tyrosinase Activity Modulation
Consistent with its observed effect on melanogenesis, Apigenin-7-glucoside (this compound) has been found to modulate the activity of tyrosinase chemsrc.com. In B16F10 melanoma cells, Apigenin-7-glucoside enhances tyrosinase activity chemsrc.com. Tyrosinase is a critical enzyme in the melanin synthesis pathway, and its increased activity correlates with enhanced melanogenesis researchgate.netmdpi.commdpi.com. This modulation represents an activation or enhancement of the enzyme's function rather than inhibition chemsrc.com.
Table 2: Modulation of Enzyme Activity by Apigenin 7-glucoside (this compound)
| Enzyme | Observed Effect in B16F10 Cells | Reference |
| Tyrosinase | Enhanced activity | chemsrc.com |
Alpha-Glucosidase Inhibition
While some plant extracts containing glycosilated flavonoids, such as this compound, have been proposed to potentially contain alpha-glucosidase inhibitors researchgate.net, direct evidence from the provided search results specifically demonstrating that isolated this compound inhibits alpha-glucosidase is not available researchgate.net. Alpha-glucosidase inhibitors are a class of compounds that delay the digestion and absorption of carbohydrates wikipedia.orgmdpi.comnih.gov.
Phytotoxic Activity and Allelopathic Interactions
This compound, a glycosylated flavonoid also known as apigenin 7-O-glucoside or apigetrin (B1665589), has been implicated in the phytotoxic and allelopathic activities of certain plant extracts. Allelopathy refers to the direct or indirect effects of chemicals produced by plants or microorganisms on the growth, development, and distribution of other plants and microorganisms in natural and agricultural ecosystems. scielo.org.mx Research into the phytotoxic potential of plant extracts containing this compound has focused on their effects on the germination and early growth stages of various plant species.
Inhibition of Seed Germination and Radicle Elongation in Model Plants
Aqueous extracts from plants containing glycosylated flavonoids, such as this compound, have demonstrated significant inhibitory effects on seed germination and radicle elongation in various model plants. Studies evaluating the phytotoxic activity of dry aqueous extracts (DAE) from Baccharis salicifolia, a plant proposed to contain glycosylated flavonoids like this compound, showed a complete (100%) inhibition of seed germination and radicle elongation in amaranth (B1665344) (A. hypochondriacus), lettuce (L. sativa), and tomato (S. lycopersicum) at a concentration of 1% w/v. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net Similarly, extracts from Cassia occidentalis, from which this compound (apigenin-7-alloside) with a matching molecular ion has been isolated, have also been associated with plant growth inhibitory activities. researchgate.netresearchgate.net
The inhibition of radicle elongation by these extracts was also notable, with DAE from B. salicifolia and Lepidium virginicum causing 100% inhibition in amaranth, lettuce, and tomato. scielo.org.mxresearchgate.net While some organic extracts from these plants showed lower or null inhibition of radicle elongation, the DAE consistently exhibited high phytotoxic activity. scielo.org.mx For instance, B. salicifolia DAE maintained 100% phytotoxic activity against lettuce and tomato radicle elongation, although with slightly lower inhibition against amaranth (64%). scielo.org.mx
The following table summarizes the inhibitory effects of dry aqueous extracts (DAE) from Baccharis salicifolia (1% w/v) on the seed germination and radicle elongation of selected model plants:
| Model Plant | Seed Germination Inhibition (%) | Radicle Elongation Inhibition (%) |
| Amaranth | 100 | 100 |
| Lettuce | 100 | 100 |
| Tomato | 100 | 100 |
(Data derived from research on extracts proposed to contain this compound) scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net
These findings suggest that compounds present in these extracts, including potentially this compound, contribute significantly to their herbicidal potential by preventing seeds from germinating and inhibiting the initial growth of the root.
Proposed Mechanisms of Phytotoxicity
While the specific mechanisms by which this compound exerts its phytotoxic effects are not extensively detailed in the provided search results, the observed inhibition of seed germination and radicle elongation by extracts containing this compound suggests interference with fundamental plant physiological processes. General mechanisms of phytotoxicity and allelopathy discussed in the context of similar compounds and plant extracts include the induction of oxidative stress through the overproduction of reactive oxygen species (ROS), leading to lipid peroxidation and cell death. nih.govmdpi.com Allelochemicals can also interfere with cell division, arresting mitosis in various phases, which would directly impact root growth and elongation. nih.gov Furthermore, some phytotoxic compounds are proposed to function by interfering with plant hormones like auxins or by disrupting membrane integrity. mdpi.comselleckchem.comfrontiersin.org Given that this compound is a flavonoid, and other flavonoids have been reported to exhibit phytotoxic activity through various mechanisms, it is plausible that this compound may act through one or a combination of these pathways. scielo.org.mxmdpi.com However, further research is needed to elucidate the precise molecular targets and mechanisms of action of this compound itself.
Molecular Targets and Cellular Signaling Pathway Interactions
Identification of Protein Targets and Binding Affinities
Research into the direct protein targets and binding affinities of Thalictiin is an ongoing area. While comprehensive quantitative binding data for a wide range of proteins is still being established, some studies have provided initial insights into specific interactions.
One investigation explored the binding affinity of apigenin-7-O-glucoside (this compound) to the Candida albicans protein CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis. This study reported no observable binding affinity of this compound to C. albicans CYP51 protein. fishersci.caresearchgate.netflybase.org
In the context of Alzheimer's disease research, molecular docking studies have been conducted to evaluate the potential interactions of apigenin-7-glucoside (A7G), a form of this compound, with enzymes involved in the pathology. These studies assessed the binding affinity of A7G against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as amyloid precursor protein (APP) and beta-amyloid peptide (Aβ). The results indicated that A7G exhibited considerably higher predicted binding affinity for AChE and BChE compared to rivastigmine, a known dual inhibitor of these enzymes. wikipedia.org These findings suggest that AChE and BChE could be potential protein targets for this compound, although further experimental validation is required to confirm these interactions and determine precise binding affinities.
Predicting protein-ligand binding affinities is a crucial aspect of drug discovery, and various computational and experimental methods are employed for this purpose, including molecular docking and binding affinity assays. nih.govnih.govroyalsocietypublishing.orgguidetopharmacology.orgguidetomalariapharmacology.orgmrc.ac.uk While these methods can provide valuable insights, obtaining comprehensive and experimentally validated binding affinity data for all potential protein targets of a compound like this compound is a complex and extensive process.
Influence on Key Intracellular Signaling Cascades
This compound and its aglycone, apigenin (B1666066), have been shown to influence several critical intracellular signaling pathways that regulate diverse cellular processes, including proliferation, apoptosis, and inflammatory responses.
Compounds isolated from Cassia petersiana, including apigenin-7-O-galactoside (identified as this compound), have been reported to exert their effects, in part, through the inactivation of NF-κB and MAPK signaling pathways. wikidata.org Apigenin itself is well-documented for its ability to modulate multiple signaling molecules involved in cancer progression and inflammation, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. citeab.com
MAPK/ERK Signaling Pathway Modulation
The MAPK/ERK pathway is a fundamental signaling cascade that plays a pivotal role in transducing extracellular signals to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. thegoodscentscompany.comwikipedia.orgnih.govmdpi.comciteab.comuni.luribocentre.orgbindingdb.org Activation of this pathway involves a cascade of kinases, including Raf, MEK, and ERK. thegoodscentscompany.comwikipedia.orgnih.govuni.lu
As mentioned, compounds from Cassia petersiana, including this compound, have been reported to inactivate the MAPK signaling pathway. wikidata.org Given that ERK1 and ERK2 are key components of the MAPK family, this suggests that this compound may modulate the MAPK/ERK cascade. thegoodscentscompany.comwikipedia.orgnih.govuni.luribocentre.orgbindingdb.org Apigenin, the aglycone of this compound, is also known to modulate the MAPK/ERK pathway. citeab.com Further research is needed to fully elucidate the specific mechanisms by which this compound influences the various components of the MAPK/ERK signaling cascade.
NF-κB Pathway Regulation
The NF-κB pathway is a central regulator of inflammatory and immune responses, as well as cell survival and proliferation. citeab.comwikipedia.orgnih.govwikipedia.org Its activation leads to the transcription of genes involved in these processes.
Studies have indicated that apigenin-7-glucoside (this compound) affects NF-κB activation in HepG2 cells. wikidata.org Additionally, compounds from Cassia petersiana, including this compound, were reported to inactivate the NF-κB signaling pathway. wikidata.org Apigenin, the aglycone, is also known to modulate the NF-κB pathway. citeab.com These findings collectively suggest that this compound can influence the activity of the NF-κB signaling pathway, potentially contributing to its observed anti-inflammatory properties.
PI3K/Akt/mTOR Pathway Interactions
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. wikipedia.orgnih.govnih.govuni.lulipidmaps.orgnih.govroyalsocietypublishing.orgguidetopharmacology.orgnih.gov Dysregulation of this pathway is frequently observed in various diseases, including cancer. wikipedia.orgnih.govnih.govuni.lulipidmaps.orgroyalsocietypublishing.orgnih.gov
Research has demonstrated that apigenin 7-O-glucoside (AGL), a form of this compound, promotes cell apoptosis in cervical cancer HeLa cells through its influence on the PTEN/PI3K/AKT pathway. nih.gov PTEN is a tumor suppressor that acts as a negative regulator of the PI3K/Akt pathway. wikipedia.orgnih.govuni.lunih.govnih.gov Apigenin, the aglycone, is known to modulate the PI3K/Akt/mTOR pathway by affecting the expression or phosphorylation status of key proteins such as PTEN, Akt, phosphorylated mTOR (p-mTOR), phosphorylated IKK (p-IKK), and phosphorylated p65 (p-p65). citeab.com Apigenin has also been shown to inhibit PI3K in prostate cancer cells, which in turn prevents the phosphorylation of GSK-3β, a downstream target of Akt. citeab.com Furthermore, apigenin can induce apoptosis by inhibiting STAT3 phosphorylation, a process that can be upregulated through the PI3K/Akt pathway. citeab.com These findings indicate that this compound can modulate the PI3K/Akt/mTOR signaling cascade, impacting cellular processes like apoptosis and proliferation.
Here is a summary of this compound's influence on key signaling pathways:
| Signaling Pathway | Observed Effect(s) | Relevant Compound(s) Studied | Cell/System Studied | Source(s) |
| PI3K/Akt/mTOR | Promotes apoptosis through PTEN/PI3K/AKT pathway. Modulates key proteins (PTEN, Akt, p-mTOR, p-IKK, p-p65). Inhibits PI3K, preventing GSK-3β phosphorylation. Inhibits STAT3 phosphorylation (upregulated by PI3K/Akt). | Apigenin 7-O-glucoside (AGL), Apigenin | Cervical cancer HeLa cells, Prostate cancer cells | nih.gov, citeab.com |
| MAPK/ERK | Inactivation of signaling pathway. | Apigenin-7-O-galactoside (this compound), Apigenin | Cassia petersiana extracts, various cell types | wikidata.org, citeab.com |
| NF-κB | Affects activation. Inactivation of signaling pathway. | Apigenin-7-glucoside (this compound), Apigenin | HepG2 cells, Cassia petersiana extracts, various cell types | wikidata.org, citeab.com |
Gene Expression Regulation through Transcriptomic Analysis
The modulation of intracellular signaling pathways by this compound suggests that it can influence gene expression. Transcriptomic analysis, which involves the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for identifying changes in gene expression patterns in response to various stimuli, including treatment with bioactive compounds. guidetopharmacology.orgwikipedia.orgnih.govmdpi.comnih.govnih.govroyalsocietypublishing.orgnih.govnih.govnih.gov
One study investigating the effects of apigenin-7-O-glucoside (this compound) on HCT116 colon cancer cells reported the induction of "apoptotic genes expression". fishersci.caresearchgate.netflybase.org This finding indicates that this compound can regulate the expression of genes involved in programmed cell death. While the specific genes identified in this study are not detailed in the available information, this result highlights the impact of this compound on the cellular transcriptome.
Transcriptomic analysis can reveal which genes are up- or down-regulated and can provide insights into the biological pathways affected by a compound. mdpi.comnih.gov Techniques such as RNA sequencing (RNA-Seq) are commonly used for comprehensive transcriptome profiling. wikipedia.orgnih.govnih.govnih.gov Further detailed transcriptomic studies are needed to fully characterize the gene expression profiles modulated by this compound across different cell types and conditions.
Epigenetic Modifications Induced by this compound and its Analogues
Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating chromatin structure and gene activity. nih.govnih.govlipidmaps.orgwikipedia.orgmrc.ac.uknih.govidrblab.netmdpi.com
While the direct effects of this compound on specific epigenetic modifications have not been extensively detailed in the provided search results, studies on its aglycone, apigenin, and other natural compounds suggest a potential for flavonoids to influence epigenetic processes. Apigenin and other natural products have been shown to act on epigenetic modifiers such as DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and histone acetyltransferases (HATs). idrblab.net These enzymes are involved in establishing and maintaining DNA methylation and histone modification patterns. nih.govlipidmaps.orgmrc.ac.uk
Given that this compound is a glycoside of apigenin, it is plausible that it may also influence epigenetic mechanisms, either directly or through its metabolism to the aglycone. However, specific research demonstrating that this compound or its analogues induce particular DNA methylation changes or histone modifications is limited in the available information. Further investigations are warranted to explore the potential epigenetic effects of this compound and their implications for gene regulation and cellular function.
Ecological and Chemoecological Relevance
Role of Thalictiin in Plant Defense Mechanisms Against Herbivory and Pathogens
Plants have evolved sophisticated defense systems involving a variety of phytochemicals to protect themselves from herbivores and pathogens walshmedicalmedia.comscitechnol.com. This compound, as a flavonoid, contributes to these defense mechanisms. Flavonoids are a class of phenolic compounds known for their diverse biological activities, including antimicrobial properties and deterrence of herbivores walshmedicalmedia.comscitechnol.com.
Phytochemicals can act as feeding deterrents or possess toxic properties that directly affect herbivores walshmedicalmedia.comscitechnol.com. Some secondary metabolites, including flavonoids, exhibit potent antimicrobial activity, inhibiting the growth of bacteria, fungi, and other pathogens scitechnol.com. The production of these defensive compounds can be constitutive (always present) or induced in response to attack or stress nih.gov. This inducible defense response allows plants to allocate resources effectively, tailoring their defense to specific threats scitechnol.com.
Allelochemical Significance in Plant-Plant Interactions
Allelopathy is a form of plant-plant interaction where one plant releases biochemicals (allelochemicals) that influence the growth, survival, and reproduction of other plants scielo.brkzndard.gov.zamdpi.comnih.gov. These interactions can be negative, inhibiting the growth of neighboring plants, or sometimes positive kzndard.gov.zaewspconsultancy.com. Allelochemicals are released into the environment through various means, including root exudation, leaching from leaves, volatilization, or decomposition of plant residues scielo.br.
Flavonoids, including glycosylated flavonoids like this compound (apigenin-7-alloside), have been identified as potential allelochemicals scielo.org.mx. These compounds can affect crucial physiological processes in recipient plants, such as respiration, enzyme synthesis, photosynthesis, and nutrient uptake, ultimately impacting their growth and development scielo.br.
Research suggests that allelopathic interactions play a significant role in shaping plant communities and can be exploited for applications in agriculture, such as natural weed control scielo.brkzndard.gov.zamdpi.com. For instance, extracts from certain plants containing flavonoids have shown phytotoxic activity on weed species scielo.org.mx. While the direct allelopathic effects of isolated this compound are not explicitly detailed in the provided search results, its classification as a glycosylated flavonoid and the known allelochemical potential of this class of compounds suggest that this compound may contribute to the allelopathic interactions of the plants in which it is present scielo.org.mx. The production of allelochemicals can be induced by the presence of competitors, representing an adaptive strategy for plants to gain a competitive advantage mdpi.com.
Future Research Directions and Emerging Methodologies in Thalictiin Studies
Advanced Omics Technologies for Comprehensive Mechanistic Elucidation (e.g., Proteomics, Transcriptomics)
Advanced omics technologies, such as proteomics and transcriptomics, offer powerful tools for dissecting the complex biological effects of natural compounds like Thalictiin. Transcriptomics involves the study of the entire set of mRNA molecules in a cell or organism, providing insights into gene expression patterns researchgate.net. Proteomics, on the other hand, focuses on the comprehensive analysis of proteins, which are the primary functional molecules in biological systems researchgate.net.
Integrating transcriptomic and proteomic data can provide a more complete picture of how a compound influences cellular processes. Studies on other natural products have successfully employed these integrated approaches to elucidate mechanisms of action. For instance, integrated transcriptomic and proteomic analyses have been used to investigate the effects of compounds on cellular energy metabolism and biosynthesis pathways mdpi.com. While specific research on this compound using these methods is not prominently featured in the search results, future studies could apply these techniques to:
Identify the specific genes and proteins whose expression levels are altered in response to this compound treatment in various cell lines or model organisms.
Map the biological pathways and networks affected by this compound.
Uncover potential protein targets that interact with this compound.
Understand the cellular responses to this compound at a systems level.
The application of these technologies to this compound research would involve experimental workflows generating large datasets, requiring sophisticated bioinformatics tools for analysis and interpretation embl.org.
Application of In Silico Approaches for Target Identification and Drug Design (Cheminformatics, Molecular Docking)
In silico approaches, encompassing cheminformatics and molecular docking, are becoming increasingly crucial in natural product research for identifying potential biological targets and assisting in drug design nih.gov, globalresearchonline.net. Cheminformatics combines chemistry, computer science, and data analysis to analyze chemical structures and predict their properties and activities neovarsity.org, frontiersin.org. Molecular docking is a computational technique used to predict the binding affinity and interaction modes of small molecules (ligands) with target proteins redalyc.org.
For this compound, in silico methods can be applied in several ways in future research:
Target Identification: Using cheminformatics tools and databases, researchers can search for proteins or biological targets that are likely to interact with this compound based on its chemical structure and similarity to compounds with known activities nih.gov, taylorfrancis.com.
Molecular Docking Studies: Once potential targets are identified, molecular docking simulations can predict how this compound binds to the active sites of these proteins, providing insights into the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) and estimating binding affinities researchgate.net, redalyc.org.
Structure-Activity Relationship (SAR) Analysis: Cheminformatics can aid in analyzing the relationship between the chemical structure of this compound and its observed biological activities. This can involve calculating molecular descriptors and building predictive models neovarsity.org.
Virtual Screening: While not directly applicable to this compound itself, in silico methods can be used to virtually screen libraries of compounds structurally similar to this compound to identify novel compounds with potentially enhanced activity or specificity.
These computational methods are cost-effective and time-efficient, complementing experimental studies by prioritizing potential targets and providing mechanistic hypotheses nih.gov, globalresearchonline.net.
Development of Engineered Biosynthetic Systems for Sustainable Production (Metabolic Engineering)
The sustainable production of valuable natural products is a significant challenge. Metabolic engineering offers a promising avenue for developing engineered biological systems, such as microorganisms or plants, to produce natural compounds like this compound in a controlled and sustainable manner mdpi.com, mdpi.com, rsc.org. Metabolic engineering involves modifying cellular pathways to enhance the production of desired metabolites mdpi.com.
Future research could explore the application of metabolic engineering for this compound biosynthesis by:
Identifying Biosynthetic Genes: Elucidating the complete biosynthetic pathway of this compound in its natural plant sources is a crucial first step. This involves identifying the enzymes and genes responsible for converting precursor molecules into this compound.
Heterologous Expression: Transferring the identified biosynthetic genes into a suitable host organism, such as Escherichia coli or yeast, to establish a heterologous production system rsc.org.
Pathway Optimization: Applying metabolic engineering strategies to optimize the introduced pathway, including enhancing precursor supply, balancing enzyme activity, and minimizing competing pathways, to maximize this compound yield mdpi.com, mdpi.com.
Synthetic Biology Approaches: Utilizing synthetic biology principles to design and construct novel pathways or regulatory elements for improved production efficiency.
Engineered biosynthetic systems could offer a reliable and potentially more cost-effective alternative to traditional extraction from plant sources, which can be subject to environmental factors and resource limitations rsc.org.
Exploration of Novel Biological Activities in Diverse Research Areas
While some biological activities of compounds found in Thalictrum species, including flavonoids like this compound, have been reported, there is significant potential for exploring novel activities in diverse research areas researchgate.net. Future research on this compound could extend beyond currently investigated areas to explore its potential in:
Neuroprotection: Investigating effects on neurological pathways and potential therapeutic roles in neurodegenerative diseases.
Immunomodulation: Studying its impact on the immune system and potential applications in inflammatory or autoimmune conditions.
Antiviral Activity: Evaluating its efficacy against various viruses.
Metabolic Disorders: Exploring effects on glucose metabolism, lipid profiles, and potential in conditions like diabetes or obesity.
Agricultural Applications: Research suggests that some compounds from plants containing this compound may have phytotoxic activity, indicating potential for developing natural herbicides scielo.org.mx.
Exploring novel biological activities will require a combination of in vitro and in vivo studies, potentially guided by insights gained from omics and in silico approaches.
Refinement of Analytical and Preparative Techniques for Complex Mixtures
Natural products often exist in complex mixtures within plant extracts, necessitating robust analytical and preparative techniques for their isolation, purification, and characterization nih.gov. Future research on this compound will benefit from the refinement of these techniques:
Advanced Chromatography: Developing more efficient and selective chromatographic methods (e.g., HPLC, UPLC) for the isolation and purification of this compound from complex plant extracts or fermentation broths nih.gov.
** hyphenated Techniques:** Utilizing hyphenated techniques such as LC-MS and GC-MS for comprehensive characterization and identification of this compound and related compounds in mixtures scielo.org.mx.
High-Throughput Screening: Implementing high-throughput analytical methods to screen large numbers of samples for this compound content or for assessing its activity in various assays.
Standardization: Developing standardized analytical protocols for the quantification of this compound in different matrices to ensure reproducibility and comparability of research findings.
Refined analytical and preparative techniques are essential for obtaining high-purity this compound for biological testing and for monitoring its production in engineered systems.
Q & A
Q. Advanced: How can researchers optimize extraction protocols to address low yield variability across plant subspecies?
- Methodological Answer : Initial isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography or preparative HPLC . For advanced optimization, factorial design experiments (e.g., response surface methodology) can systematically evaluate variables (solvent polarity, temperature, extraction time) to minimize yield variability. Include mass balance calculations and purity validation via NMR/HPLC-UV .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Q. Advanced: How should researchers resolve contradictions in NMR or MS data when novel derivatives are synthesized?
- Methodological Answer : Basic characterization requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . Advanced studies must cross-validate ambiguous signals using 2D NMR (e.g., COSY, HSQC) and computational tools (DFT calculations for NMR chemical shift prediction). Contradictions in MS fragmentation patterns may require tandem MS/MS or isotopic labeling .
Basic: What in vitro assays are commonly used to assess this compound’s bioactivity?
Q. Advanced: How can experimental designs address confounding factors in this compound’s mechanism-of-action studies?
- Methodological Answer : Basic screening includes antioxidant (DPPH/ABTS assays) and enzyme inhibition tests (e.g., COX-2 for anti-inflammatory activity) . Advanced designs should incorporate controls for matrix effects (e.g., plant extract interference) and use orthogonal assays (e.g., siRNA knockdown) to validate target specificity. Dose-response curves and time-resolved kinetic analyses are critical .
Basic: What synthetic routes are reported for this compound derivatives?
Q. Advanced: How can regioselectivity challenges in glycosylation steps be systematically addressed?
- Methodological Answer : Basic synthesis often relies on Koenigs-Knorr glycosylation . Advanced approaches may employ protective group strategies (e.g., TEMPO-mediated oxidation) or enzymatic catalysis to improve regioselectivity. Reaction monitoring via TLC/HPLC and DFT-based transition-state modeling can guide optimization .
Basic: What practices ensure reproducibility in this compound-related experiments?
Q. Advanced: How should researchers statistically validate reproducibility in multi-center studies?
- Methodological Answer : Document detailed protocols (solvent batches, instrument calibration) and share raw data/open-source scripts . For multi-center studies, use inter-laboratory calibration standards and mixed-effects models to account for site-specific variability. Report effect sizes with 95% confidence intervals .
Basic: How to conduct a systematic literature review on this compound’s pharmacological effects?
Q. Advanced: How can meta-analyses reconcile contradictory findings in this compound’s bioactivity data?
- Methodological Answer : Use PRISMA guidelines for literature screening and risk-of-bias assessment tools (e.g., ROBIS) . Advanced meta-analyses should stratify data by study type (in vitro vs. in vivo), adjust for publication bias via funnel plots, and apply heterogeneity metrics (I² statistic) .
Basic: What analytical methods validate this compound’s stability in formulation studies?
Q. Advanced: How can forced degradation studies predict long-term stability under diverse storage conditions?
- Methodological Answer : Basic stability tests include HPLC-based assays under accelerated conditions (40°C/75% RH) . Advanced studies use Q10 (Arrhenius) modeling to extrapolate degradation rates. LC-MS identifies degradation products, while molecular dynamics simulations predict hydrolysis-prone sites .
Basic: What in vivo models are appropriate for this compound’s toxicology profiling?
Q. Advanced: How to address interspecies variability when translating preclinical toxicology data to humans?
- Methodological Answer : Basic toxicity screening uses rodent models (acute/chronic dosing) with histopathology and serum biomarkers . Advanced approaches integrate physiologically based pharmacokinetic (PBPK) modeling and organ-on-a-chip systems to account for metabolic differences. Cross-reference toxicity databases (e.g., TOXNET) for interspecies scaling .
Basic: What computational tools predict this compound’s molecular interactions?
Q. Advanced: How can molecular dynamics simulations improve docking-based binding affinity predictions?
- Methodological Answer : Basic docking studies use AutoDock Vina or Schrödinger . Advanced workflows combine ensemble docking (multiple protein conformations) with MD simulations (≥100 ns trajectories) to assess binding stability. MM-PBSA/GBSA calculations quantify free energy changes, validated by mutagenesis data .
Basic: How to design a dose-response study for this compound’s efficacy in disease models?
Q. Advanced: What statistical methods adjust for non-linear responses in high-throughput screening data?
- Methodological Answer : Basic designs use log-dose increments and ANOVA with post-hoc tests . Advanced analyses apply sigmoidal curve fitting (e.g., four-parameter logistic model) and machine learning (random forests) to identify outliers. Normalize data using Z-scores or B-score methods to correct plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
